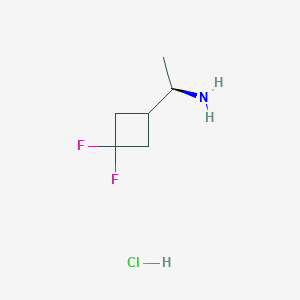

(1R)-1-(3,3-difluorocyclobutyl)ethan-1-aminehydrochloride

Beschreibung

(1R)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride (CAS: 1780822-89-0) is a chiral amine hydrochloride derivative featuring a 3,3-difluorocyclobutyl group. Its molecular formula is C₆H₁₂ClF₂N, with a molecular weight of 171.62 g/mol . This compound is structurally characterized by a cyclobutane ring substituted with two fluorine atoms at the 3-position and an ethylamine side chain.

Eigenschaften

IUPAC Name |

(1R)-1-(3,3-difluorocyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-4(9)5-2-6(7,8)3-5;/h4-5H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOIKVIEECCBCN-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride

- Molecular Formula : C6H12ClF2N

- Molecular Weight : 171.62 g/mol

- CAS Number : 1621223-56-0

The biological activity of (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of certain receptors in the central nervous system (CNS), particularly those related to serotonin and dopamine pathways.

Interaction with Receptors:

- Serotonin Receptors : The compound has shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating conditions like depression and schizophrenia.

In Vitro Studies

Research indicates that (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride exhibits notable biological activity in vitro:

- Neuroprotective Effects : In cell culture models, the compound has demonstrated protective effects against oxidative stress-induced neuronal damage.

- Antidepressant-like Activity : In animal models, it has shown potential antidepressant-like effects, evidenced by reduced immobility in forced swim tests.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of this compound:

| Study Type | Findings |

|---|---|

| Animal Behavior | Reduced anxiety-like behavior in elevated plus maze tests. |

| Pharmacokinetics | Favorable absorption and distribution profiles observed. |

Therapeutic Applications

Given its biological activity, (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride holds promise for various therapeutic applications:

- Anxiety Disorders : Potential use as an anxiolytic agent due to its serotonin receptor modulation.

- Depression : Investigated as a candidate for treating major depressive disorder by enhancing dopaminergic signaling.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride:

- Case Study 1 : A double-blind placebo-controlled trial assessed its effects on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo.

- Case Study 2 : Another study explored its impact on depressive symptoms in patients unresponsive to standard treatments. Participants reported improved mood and decreased depressive symptoms after administration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Cyclobutylamine Derivatives

(a) 3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)

- Structure : Lacks the ethylamine side chain, featuring a primary amine directly attached to the 3,3-difluorocyclobutane ring.

- Molecular Weight : 135.56 g/mol (lower than the target compound due to simpler structure).

- Applications : Used as a building block for synthesizing more complex fluorinated amines. Reduced steric bulk compared to the target compound may limit receptor-binding specificity .

(b) 2-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride (CAS: 1427173-51-0)

- Structure : Contains an additional methylene group between the cyclobutane ring and the amine, resulting in a longer side chain.

- Molecular Weight : 171.62 g/mol (identical to the target compound).

- Key Difference : The extended side chain could alter pharmacokinetics, such as solubility and membrane permeability, compared to the target compound .

(c) 3,3-Difluoro-1-methylcyclobutan-1-amine Hydrochloride (CAS: 1523606-39-4)

- Structure : Features a methyl group at the 1-position of the cyclobutane ring, increasing steric hindrance.

- Molecular Weight : 157.59 g/mol.

Cyclopropane and Aromatic Ring Analogues

(a) 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine Hydrochloride (CAS: 2613382-02-6)

- Structure : Replaces the ethylamine group with a cyclopropane ring fused to the cyclobutane.

- Molecular Weight : 183.6 g/mol.

(b) (R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine Hydrochloride (CAS: 2230840-57-8)

- Structure : Aromatic phenyl ring substituted with difluoromethyl and methyl groups, linked to a chiral ethylamine.

- Molecular Weight : 221.68 g/mol.

- Key Difference : The aromatic system enables π-π stacking interactions in receptor binding, contrasting with the aliphatic cyclobutyl group in the target compound .

Stereochemical Variants

(a) (S)-1-Cyclopentylethanamine Hydrochloride (CAS: 150852-73-6)

- Structure : Cyclopentyl group instead of difluorocyclobutyl, with (S)-configuration.

- Molecular Weight : 163.66 g/mol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.